molecular formula C18H23N3S B2498143 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine CAS No. 941973-63-3

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine

Cat. No. B2498143
CAS RN: 941973-63-3
M. Wt: 313.46
InChI Key: SDZFHAWERFDQHO-UHFFFAOYSA-N
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Description

This chemical compound belongs to a broader class of molecules that exhibit a range of biological and chemical properties, making them subjects of interest in medicinal chemistry and materials science. Pyridazine derivatives, in particular, are known for their diverse pharmacological activities and their use in various chemical reactions due to their unique structural features.

Synthesis Analysis

Synthesis of pyridazine derivatives, including those related to the specified compound, often involves multistep chemical reactions. A common approach includes the one-pot synthesis or stepwise reactions that involve the formation of the pyridazine core followed by functionalization at specific positions on the ring. For example, compounds with similar structures have been synthesized through reactions involving acetylenes and tetrazines in the presence of catalysts under microwave-assisted conditions, showcasing the versatility of synthetic methods (Hoogenboom, Moore, & Schubert, 2006).

Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

Studies have explored the gastric antisecretory and cytoprotective properties of compounds similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine. Such compounds have been considered for use as antiulcer agents due to their pharmacologic profiles. Research into the structure-activity relationships and pharmacodynamics of these compounds reveals their potential in treating gastric conditions (Kaminski et al., 1987).

Analgesic and Antiparkinsonian Activities

Derivatives of pyridine, similar to the compound , have been investigated for their analgesic and antiparkinsonian activities. These studies highlight the potential of these compounds in treating pain and Parkinson's disease, comparable to certain established drugs (Amr, Maigali, & Abdulla, 2008).

Antibacterial and Antifungal Properties

Research has also delved into the antibacterial and antifungal properties of pyridazine derivatives. These studies indicate the effectiveness of such compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Kandile & Zaky, 2015).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally similar to the compound of interest, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Activities

In the realm of agriculture, certain pyridazine derivatives have demonstrated herbicidal activities. These compounds have been effective in inhibiting plant growth, indicating their potential use in developing new herbicides (Xu et al., 2008).

Anti-Inflammatory and Analgesic Properties

Aromatic sulfonamide derivatives, structurally related to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine, have been studied for their anti-inflammatory and analgesic properties. These compounds have shown potential in treating inflammation and pain (Abbas et al., 2016).

properties

IUPAC Name

3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFHAWERFDQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine

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